(E)-2-cyano-3-(2-methylphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide
Description
The compound (E)-2-cyano-3-(2-methylphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide features a cyano-enamide core with a 2-methylphenyl substituent and a nitro-functionalized benzodioxin moiety. Its structure combines electron-withdrawing (cyano, nitro) and electron-donating (methyl) groups, which influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
(E)-2-cyano-3-(2-methylphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c1-12-4-2-3-5-13(12)8-14(11-20)19(23)21-15-9-17-18(27-7-6-26-17)10-16(15)22(24)25/h2-5,8-10H,6-7H2,1H3,(H,21,23)/b14-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGFYKABHYPJQU-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC3=C(C=C2[N+](=O)[O-])OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC3=C(C=C2[N+](=O)[O-])OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-3-(2-methylphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is a complex organic compound with potential biological activity. This article explores its synthesis, biological properties, and implications for pharmacological applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the benzodioxane core and subsequent functionalization. The general synthetic route can be outlined as follows:
- Formation of the Benzodioxane Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The nitro and cyano groups are incorporated via nitration and nucleophilic substitution reactions, respectively.
- Final Coupling : The compound is completed by coupling the cyano derivative with a suitable amine under controlled conditions.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies on related compounds have shown moderate to significant antibacterial and antifungal activities against various pathogens including Escherichia coli and Staphylococcus aureus .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly against enzymes like α-glucosidase and acetylcholinesterase (AChE). In vitro studies demonstrated that derivatives of benzodioxane exhibited substantial inhibitory activity against α-glucosidase, which is relevant for managing Type 2 Diabetes Mellitus (T2DM) .
Anti-inflammatory Activity
The anti-inflammatory properties of compounds in this class have also been investigated. For instance, related compounds have shown the ability to modulate cytokine production (e.g., IL-1β and TNFα) in macrophage cultures, indicating their potential in treating inflammatory diseases .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- Reactive Intermediates : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
- Enzyme Interaction : The cyano group may interact with various enzymes and proteins, altering their function and leading to biological effects.
Case Studies
A notable study involved the evaluation of similar compounds for their anti-HIV activity. Compounds were tested against HIV strains in acutely infected cell lines, revealing promising antiviral properties .
Data Summary Table
| Property | Observation |
|---|---|
| Synthesis Method | Multi-step organic reactions |
| Antimicrobial Activity | Moderate to significant against E. coli & S. aureus |
| Enzyme Inhibition | Significant inhibition of α-glucosidase |
| Anti-inflammatory Effects | Modulation of IL-1β and TNFα production |
| Potential Applications | T2DM management and anti-inflammatory therapies |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of (E)-2-cyano-3-(2-methylphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study highlighted the compound's ability to target specific signaling pathways involved in cancer progression, suggesting its potential as a lead compound for developing new cancer therapies .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research has demonstrated that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property may be beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
3. Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it possesses antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .
Material Science Applications
1. Polymer Chemistry
In material science, the compound is being explored for its potential use in polymer synthesis. Its functional groups allow for the modification of polymer chains, which can enhance properties such as thermal stability and mechanical strength. Researchers are investigating the incorporation of this compound into polymer matrices to create advanced materials with tailored properties .
2. Photovoltaic Devices
The unique electronic properties of this compound make it an interesting candidate for use in organic photovoltaic devices. Studies are ongoing to assess its efficiency as a light-harvesting material in solar cells, which could contribute to the development of sustainable energy solutions .
Agricultural Chemistry Applications
1. Pesticide Development
The compound's bioactivity has led to investigations into its potential as an agricultural pesticide. Its ability to disrupt pest metabolism or reproduction could provide an effective means of pest control while minimizing environmental impact compared to conventional pesticides .
2. Plant Growth Regulators
Research is also being conducted on the use of this compound as a plant growth regulator. Initial findings suggest it may promote growth and enhance resistance to environmental stressors in crops .
Case Studies
Comparison with Similar Compounds
Methodological Considerations
Structural confirmation of these compounds relies on crystallographic tools such as SHELX and ORTEP for X-ray refinement , while synthetic routes are validated via spectroscopic techniques. The absence of biological data in the evidence limits functional comparisons, but physicochemical profiling suggests the target compound’s suitability for further pharmacological screening.
Q & A
Q. What are the typical synthetic routes for preparing (E)-2-cyano-3-(2-methylphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide?
The synthesis generally involves multi-step reactions, including:
- Substitution reactions under alkaline conditions to introduce functional groups (e.g., nitro or benzodioxin moieties) .
- Reduction steps using agents like iron powder in acidic media to convert nitro intermediates to amines .
- Condensation reactions with cyanoacetic acid derivatives under controlled conditions (e.g., 0–5°C, inert atmosphere) to form the α,β-unsaturated enamide backbone . Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC or HPLC .
Q. How is the structural identity of this compound validated in academic research?
- Spectroscopic techniques :
- NMR (¹H/¹³C) to confirm regiochemistry and stereochemistry (e.g., coupling constants for E-configuration in prop-2-enamide) .
- IR spectroscopy to identify functional groups (e.g., cyano stretching ~2200 cm⁻¹, amide C=O ~1650 cm⁻¹) .
Q. What in vitro assays are used for preliminary biological activity screening?
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates .
- Cellular viability assays (e.g., MTT or resazurin) to assess cytotoxicity in cancer or normal cell lines .
- Binding affinity studies via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for target-ligand interactions .
Advanced Research Questions
Q. How can researchers address low yields during the condensation step of the enamide formation?
- Optimize reaction parameters :
- Use anhydrous solvents (e.g., THF, DMF) and inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
- Adjust stoichiometry of condensing agents (e.g., EDC/HOBt) to 1.2–1.5 equivalents to drive the reaction .
Q. What methodologies resolve contradictions in spectroscopic data (e.g., unexpected NOE effects in NMR)?
- Orthogonal validation :
- Compare experimental NMR shifts with DFT-calculated chemical shifts .
- Perform 2D NMR (COSY, NOESY) to confirm spatial proximity of protons .
Q. How can computational modeling guide the design of derivatives with improved target specificity?
- Molecular docking : Use software like AutoDock Vina to predict binding poses within target protein active sites (e.g., kinase ATP-binding pockets) .
- QSAR studies : Correlate substituent electronic properties (Hammett σ values) with bioactivity to identify optimal functional groups .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives with strong binding .
Q. What strategies mitigate challenges in reproducing synthetic protocols from literature?
- Detailed reaction logs : Document exact reagent grades, solvent batches, and equipment calibration (e.g., stirrer speed, temperature gradients) .
- Scale-down experiments : Test small-scale reactions (10–50 mg) to troubleshoot before scaling up .
- Collaborative verification : Share intermediates with peer labs for independent characterization (e.g., NMR exchange programs) .
Methodological Frameworks
Q. How to design a robust SAR study for this compound?
- Core modifications : Systematically vary substituents on the 2-methylphenyl and benzodioxin rings to assess steric/electronic effects .
- Bioisosteric replacements : Substitute the cyano group with -COOH or -CONH₂ to evaluate pharmacophore requirements .
- Control compounds : Synthesize and test enantiomers or geometric isomers to confirm stereochemical influence on activity .
Q. What statistical approaches are recommended for analyzing conflicting bioactivity data?
- Multivariate analysis : Apply PCA or hierarchical clustering to identify outliers or batch effects .
- Meta-analysis : Aggregate data from multiple assays (e.g., enzyme vs. cell-based) to distinguish true activity from assay artifacts .
- Error propagation models : Quantify uncertainty in IC₅₀ values using bootstrap resampling or Monte Carlo simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
